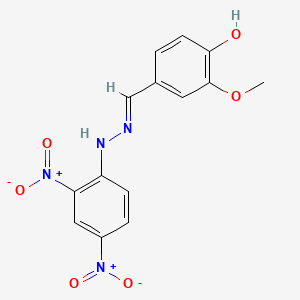
CGAPFINNGHHZCX-UHFFFAOYSA-O
Overview
Description
N,O-Di-BOC-hydroxylamine . It is a chemical compound with the molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of hydroxylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Di-BOC-hydroxylamine can be synthesized through the reaction of hydroxylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of N,O-Di-BOC-hydroxylamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,O-Di-BOC-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,O-Di-BOC-nitrosoamine.
Reduction: It can be reduced to form N,O-Di-BOC-amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N,O-Di-BOC-nitrosoamine
Reduction: N,O-Di-BOC-amine
Substitution: Various N,O-Di-BOC derivatives depending on the nucleophile used.
Scientific Research Applications
N,O-Di-BOC-hydroxylamine has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxylamine in organic synthesis.
Biology: It is used in the synthesis of peptides and proteins where protection of hydroxylamine is required.
Medicine: It is used in the development of pharmaceuticals where hydroxylamine derivatives are needed.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N,O-Di-BOC-hydroxylamine involves the protection of the hydroxylamine group. The di-tert-butyl dicarbonate group forms a stable protective layer around the hydroxylamine, preventing it from reacting with other compounds. This protection is crucial in multi-step synthesis processes where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
- N,O-Di-BOC-nitrosoamine
- N,O-Di-BOC-amine
- N,O-Di-BOC-hydroxylamine derivatives
Uniqueness
N,O-Di-BOC-hydroxylamine is unique due to its dual protection of both nitrogen and oxygen atoms in the hydroxylamine group. This dual protection provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c1-24-14-6-9(2-5-13(14)19)8-15-16-11-4-3-10(17(20)21)7-12(11)18(22)23/h2-8,16,19H,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLQWFMKFHQAU-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















